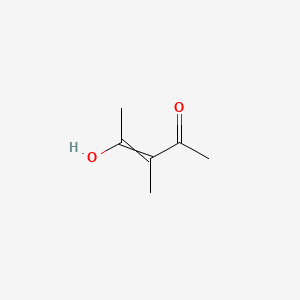
3-Penten-2-one, 4-hydroxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Penten-2-one, 4-hydroxy-3-methyl- is an organic compound with the molecular formula C5H8O2. It is classified as an α,β-unsaturated ketone and is known for its colorless, volatile liquid form with a fruity to pungent odor . This compound is significant in various chemical reactions and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Penten-2-one, 4-hydroxy-3-methyl- can be synthesized through several methods. One common synthetic route involves the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone . This reaction typically uses oxalic acid as a catalyst to facilitate the removal of water, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of 3-Penten-2-one, 4-hydroxy-3-methyl- often involves large-scale dehydration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Penten-2-one, 4-hydroxy-3-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into more saturated ketones or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include OH radicals and Cl atoms.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Acetone, methyl glyoxal, and peroxyacetyl nitrate (PAN).
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Penten-2-one, 4-hydroxy-3-methyl- has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug synthesis.
Mechanism of Action
The mechanism of action of 3-Penten-2-one, 4-hydroxy-3-methyl- involves its reactivity with various molecular targets. For instance, in atmospheric chemistry, it reacts with OH radicals, leading to the formation of reactive oxygen species and other oxidation products . These reactions can impact air quality and contribute to the formation of secondary organic aerosols.
Comparison with Similar Compounds
Similar Compounds
3-Penten-2-one: An isomer with similar reactivity but different structural arrangement.
4-Methyl-3-penten-2-one:
3-Methyl-3-penten-2-one: An unsaturated aliphatic ketone used as an intermediate in organic synthesis.
Uniqueness
3-Penten-2-one, 4-hydroxy-3-methyl- is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
1522-25-4 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-hydroxy-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h7H,1-3H3 |
InChI Key |
ZBCJFUZOIPBJEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine](/img/structure/B12446019.png)
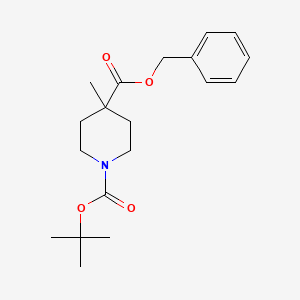
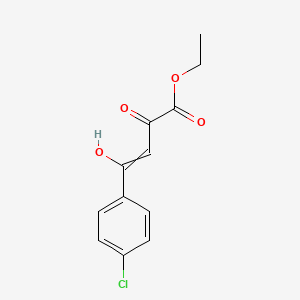
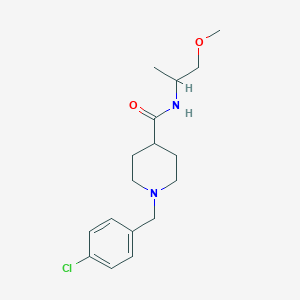

![2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid](/img/structure/B12446061.png)
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine](/img/structure/B12446067.png)


![2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12446083.png)
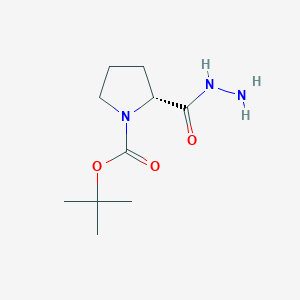
![7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B12446087.png)
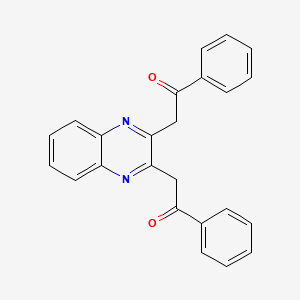
![tert-butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride](/img/structure/B12446100.png)
